![molecular formula C13H13ClF3N5O B2578535 1-(1-{[3-氯-5-(三氟甲基)吡啶-2-基]甲基}-1H-吡唑-4-基)-3-乙基脲 CAS No. 2059513-69-6](/img/structure/B2578535.png)

1-(1-{[3-氯-5-(三氟甲基)吡啶-2-基]甲基}-1H-吡唑-4-基)-3-乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

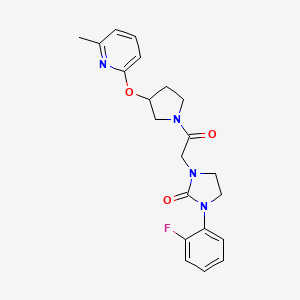

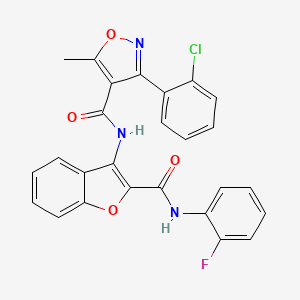

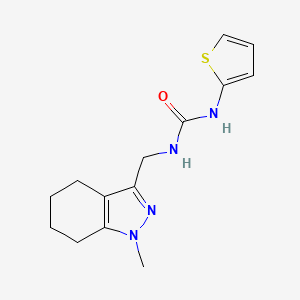

The compound “1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles. The trifluoromethyl group attached to the pyridine ring contributes to the unique properties of the compound .科学研究应用

Medicinal Chemistry and Drug Development

This compound exhibits promising potential in drug discovery due to its unique structure. Researchers have explored its interactions with biological targets, such as enzymes and receptors. Notably, it has been investigated as a potential inhibitor for specific kinases or enzymes involved in diseases like cancer, inflammation, or metabolic disorders .

Antiparasitic Activity

Recent studies have highlighted the antileishmanial and antimalarial properties of this compound. In particular, it demonstrated potent in vitro antipromastigote activity against Leishmania parasites. Computational simulations revealed favorable binding patterns within the active site of Leishmania PTR1 (lower binding free energy) that contribute to its efficacy .

Biochemical Research

Researchers have employed this compound as a tool in biochemical studies. Its unique trifluoromethyl group can serve as a spectroscopic probe, aiding in the investigation of protein-ligand interactions, enzyme kinetics, and metabolic pathways. Additionally, its synthesis and derivatization have facilitated structure-activity relationship (SAR) studies .

Synthetic Methodology

The trifluoromethyl group in this compound has attracted interest in synthetic chemistry. Scientists have developed practical methods for introducing this functional group into other molecules. For instance, lithiation followed by trapping with various electrophiles has enabled the functionalization of the 5-position in related pyridine derivatives .

Targeting PI3K Signaling Pathway

The compound’s trifluoromethyl alkyl-substituted pyridine moiety plays a crucial role in inhibiting phosphoinositide 3-kinases (PI3Ks). These kinases are involved in cell proliferation, apoptosis, motility, and glucose metabolism. Notably, the FDA-approved drug Alpelisib contains a similar trifluoromethyl-substituted pyridine motif .

未来方向

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of several pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .

属性

IUPAC Name |

1-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N5O/c1-2-18-12(23)21-9-5-20-22(6-9)7-11-10(14)3-8(4-19-11)13(15,16)17/h3-6H,2,7H2,1H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCJFNIYGYHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)